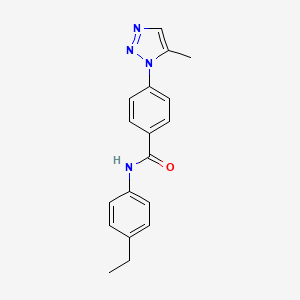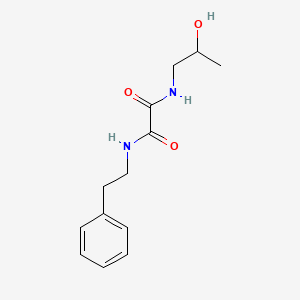
N1-(2-羟基丙基)-N2-苯乙酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-hydroxypropyl)-N2-phenethyloxalamide, also known as PPO, is a chemical compound that has been widely used in scientific research. PPO belongs to the class of oxalamides, which are known for their ability to inhibit the growth of cancer cells.
科学研究应用
Drug Delivery Systems
HPPO has been investigated as a component in drug delivery systems. Specifically, it is used in the design of polymeric nanoparticles based on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers (pHPMA). These nanoparticles can carry therapeutic agents and deliver them to specific sites in the body. The hydrophilic nature of HPPO contributes to its compatibility with biological systems, allowing for targeted drug release .
Biocompatible Polymer for Biomedical Applications
Due to its unique and tunable properties, HPPO is employed in biomedical and pharmaceutical applications. It serves as a hydrophilic and biocompatible polymer, making it suitable for various purposes. These include drug delivery, targeted therapy, imaging, and tissue engineering .
Electrochemical Sensors and Biosensors
HPPO derivatives have been explored for their electrochemical properties. Modified forms of HPPO, such as 2-hydroxypropyl beta-cyclodextrin , have been used in sensors for detecting specific molecules. These sensors find applications in pharmaceutical analysis, environmental monitoring, and clinical diagnostics .
Polymer Coatings and Surface Modifications
HPPO-containing polymers can be used as non-fouling coatings on medical devices, implants, and surfaces. Their hydrophilicity helps prevent protein adsorption and cell adhesion, reducing the risk of adverse reactions. Such coatings enhance biocompatibility and minimize immune responses .
Stabilization of Nanoparticles
In nanomedicine, HPPO contributes to the stability of nanoparticles. When incorporated into polymeric nanoparticles, it prevents aggregation and ensures prolonged circulation in the bloodstream. This “stealth effect” allows nanoparticles to evade the immune system, enhancing drug delivery efficiency .
Biodegradable Hydrogels
HPPO-based hydrogels are being explored for tissue engineering applications. These hydrogels can mimic the extracellular matrix, providing a supportive environment for cell growth and regeneration. Their biodegradability ensures that they break down harmlessly over time .
作用机制
Target of Action
N1-(2-hydroxypropyl)-N2-phenethyloxalamide is a synthetic compound that has been used in the development of copolymers for targeted drug delivery . The primary targets of this compound are likely to be specific cells or tissues in the body, such as cancer cells in the case of antileishmanial agents .
Mode of Action
The compound interacts with its targets through a process of cellular uptake, likely via endocytosis . Once inside the cell, the compound can be cleaved by lysosomal enzymes, allowing for the release of the active drug . This process allows for targeted delivery of drugs, increasing their efficacy and reducing potential side effects.
Biochemical Pathways
It’s known that the compound can interact with proteins in human blood plasma, such as human serum albumin (hsa), immunoglobulin g (igg), fibrinogen (fbg), and apolipoproteins (apo) e4 and a1 .
Pharmacokinetics
The pharmacokinetics of N1-(2-hydroxypropyl)-N2-phenethyloxalamide are characterized by its distribution and elimination half-lives. Following intravenous administration, the compound has a distribution half-life of approximately 1.8 hours and an elimination half-life averaging 93 hours . This suggests that the compound is able to circulate in the body for a significant amount of time, allowing for sustained drug delivery.
Result of Action
The result of the compound’s action is the targeted delivery of drugs to specific cells or tissues. This can lead to increased efficacy of the drug and reduced side effects. For example, in the case of antileishmanial agents, the compound has shown significant in vivo antileishmanial activity .
属性
IUPAC Name |
N'-(2-hydroxypropyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)9-15-13(18)12(17)14-8-7-11-5-3-2-4-6-11/h2-6,10,16H,7-9H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUGXMAQQRNPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxypropyl)-N2-phenethyloxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate](/img/structure/B2780881.png)
![1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2780884.png)
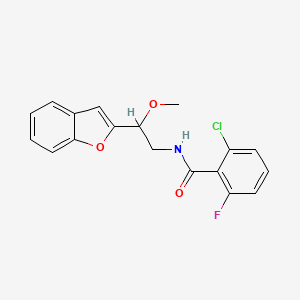
![1,3-Dimethyl-8-{3-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2780890.png)

![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2780893.png)
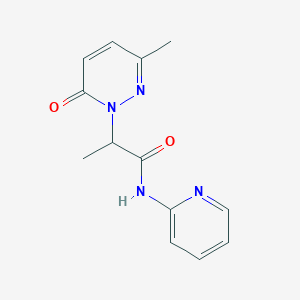
![(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2780896.png)
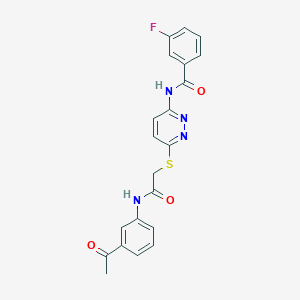
![Methyl 2-amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2780899.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2780900.png)
![1-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2780902.png)
